molecular formula C11H16N2O2 B3255674 Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate CAS No. 258264-09-4

Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate

Cat. No.: B3255674
CAS No.: 258264-09-4
M. Wt: 208.26 g/mol
InChI Key: CXBGMNVPCGIEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This ester derivative, featuring a 6-aminopyridine core, serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, which includes both an amino group and an ester functional group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Research and patent literature indicate that this compound and its structural analogs are explored as key intermediates in the synthesis of substituted heteroaryl compounds . These investigations are often focused on targeting a range of disorders, with specific mention of metabolic conditions such as type 2 diabetes mellitus . The compound is intended for use in laboratory research and development settings only. It is not manufactured for personal use, nor is it intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-10(14)11(2,3)8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBGMNVPCGIEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 6 Aminopyridin 3 Yl 2 Methylpropanoate

Precursor Compounds and Starting Materials

The foundation of any successful synthesis lies in the judicious selection and preparation of its starting materials. For Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate, the synthesis logically begins with the construction of the core aminopyridine carboxylic acid scaffold or a closely related derivative.

Preparation of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid derivatives

The synthesis of the key precursor, 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid, and its derivatives is a critical step. One plausible approach involves the use of a Reformatsky-type reaction. wikipedia.orgbeilstein-journals.org This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org In a hypothetical application to this synthesis, a 6-aminopyridine-3-carbaldehyde or a corresponding ketone could serve as the carbonyl component, reacting with an α-halo isobutyrate. Subsequent dehydration and other functional group manipulations would be necessary to arrive at the desired 2-methylpropanoic acid structure.

Another strategy revolves around the multi-step synthesis of 3-substituted heterocyclic compounds starting from 2-aminopyridine (B139424). researchgate.net This could involve introducing a suitable functional group at the 3-position of the pyridine (B92270) ring that can be later elaborated into the 2-methylpropanoic acid side chain. For instance, a Vilsmeier-Haack reaction can introduce a carbaldehyde group at the 3-position of an activated pyridine ring system, which can then undergo further reactions. researchgate.net

Reaction Pathways and Synthetic Routes

With the key precursors in hand, various reaction pathways can be envisioned to assemble the final target molecule. These routes often involve a combination of classic and modern synthetic transformations.

Esterification Protocols from Carboxylic Acid Precursors

The direct conversion of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid to its ethyl ester is a fundamental transformation. Standard esterification methods, such as Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), are often employed. Given the presence of the basic amino group on the pyridine ring, which can be protonated by the acid catalyst, careful optimization of the reaction conditions is necessary to achieve high yields.

Alkylation and Substitutions at the Pyridine Ring System

While the core 6-aminopyridine structure is often pre-formed, modifications to the pyridine ring can be a part of the synthetic strategy. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds in the synthesis of complex pharmaceutical compounds. researchgate.netscielo.brjocpr.com For instance, a 2-amino-3-halopyridine derivative could undergo a palladium-catalyzed coupling reaction with a suitable organometallic reagent bearing the 2-methylpropanoate (B1197409) moiety. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and could be envisioned for the introduction of the amino group at the 6-position of a suitably functionalized pyridine precursor. researchgate.net

Multi-step Convergent and Divergent Synthetic Approaches

The synthesis of this compound can be designed using either a convergent or a divergent approach.

A convergent synthesis would involve the separate synthesis of two or more key fragments of the molecule, which are then coupled together in the later stages. For example, the 6-aminopyridine portion and the 2-methylpropanoate side chain could be synthesized independently and then joined via a cross-coupling reaction. This approach is often more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule.

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated through different reaction pathways to yield a variety of related compounds. While not the most direct route to a single target, this approach is valuable in medicinal chemistry for the generation of compound libraries for structure-activity relationship studies. For instance, a central 3-substituted 2-aminopyridine intermediate could be diversified by reacting it with various electrophiles to introduce different side chains. researchgate.net The synthesis of multi-substituted pyridines from ylidenemalononitriles is an example of a methodology that can provide a range of substituted pyridines. nih.gov

Catalytic Approaches in Synthesis

The synthesis of this compound heavily relies on catalytic methods to construct the key carbon-carbon bond between the pyridine ring and the propanoate moiety. Palladium-catalyzed cross-coupling reactions are central to this transformation, offering high efficiency and functional group tolerance.

Utilization of Palladium-catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high precision. rsc.org For the synthesis of the target compound, a common strategy involves the α-arylation of an ester. This typically involves the reaction of a 5-halo-2-aminopyridine (such as 5-bromo-2-aminopyridine) with the enolate of ethyl isobutyrate.

The catalytic cycle generally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by a transmetalation step with the ester enolate (or a corresponding organometallic reagent) and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand, dictates the reaction's success. rsc.org Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate both the oxidative addition and reductive elimination steps. rsc.org

Role of Inorganic and Organic Bases

Bases play a multifaceted and critical role in palladium-catalyzed coupling reactions. acs.org Their primary function is often to generate the nucleophilic partner in situ. In the context of an α-arylation of ethyl isobutyrate, a strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester, forming the reactive enolate.

Commonly used bases for this purpose include strong inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄), or strong organic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The choice of base can significantly impact the reaction's yield and selectivity by influencing the rate of enolate formation, the stability of the catalyst, and the prevention of side reactions. rsc.orgnih.gov The base is also integral to the generation of the active Pd(0) catalyst from a Pd(II) precatalyst. rsc.org

Illustrative Data on Base Screening for Analogous C-C Coupling Reactions

Entry Base Solvent Temperature (°C) Yield (%)
1 Cs₂CO₃ Toluene 110 96
2 K₃PO₄ 1,4-Dioxane 100 85
3 NaOtBu Toluene 100 97
4 K₂CO₃ DMF 120 70

Note: This table represents typical results for optimizing a palladium-catalyzed C-C coupling reaction and is for illustrative purposes. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Achieving a high yield of this compound requires systematic optimization of various reaction parameters. Beyond the selection of the catalyst, ligand, and base, other factors are crucial for enhancing reaction efficiency. acs.org

Key Optimization Parameters:

Solvent: The choice of solvent (e.g., toluene, 1,4-dioxane, THF) can affect the solubility of reactants and the stability and activity of the catalytic species. Non-polar aprotic solvents are commonly preferred. nih.gov

Temperature: Reaction temperature is a critical variable. While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or the formation of byproducts. The optimal temperature is typically determined empirically, often in the range of 80-120°C.

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is important, especially in large-scale synthesis. Loadings are often screened from as low as 0.1 mol% to 5 mol% to find a balance between efficiency and cost. nih.gov

Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium precursor is crucial for catalyst stability and activity. A ratio of 1:1 to 2:1 is common, but optimization is often necessary.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently screen these variables and identify the optimal conditions for maximizing yield and minimizing impurities. acs.org

Illustrative Data on Solvent and Temperature Optimization

Entry Solvent Temperature (°C) Ligand Yield (%)
1 Toluene 100 t-BuXPhos 98
2 1,4-Dioxane 100 t-BuXPhos 91
3 THF 80 t-BuXPhos 75
4 Toluene 80 SPhos 88

Note: This table illustrates a typical optimization process for a Buchwald-Hartwig-type amination, analogous to the C-C coupling required. Data is representative. nih.gov

Isolation and Purification Techniques

Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity, removing unreacted starting materials, catalyst residues, and reaction byproducts.

Chromatographic Separations (e.g., Flash Chromatography, Preparative HPLC)

Flash column chromatography is the most common method for the initial purification of the crude product. Given the presence of a basic aminopyridine group, special considerations are often necessary. biotage.com Standard silica (B1680970) gel, being acidic, can cause strong binding of the amine, leading to poor separation and yield loss. biotage.com To mitigate this, several approaches are used:

Treated Silica: Using silica gel that has been neutralized with a base like triethylamine.

Amine-Functionalized Silica: Employing a stationary phase where an amine is covalently bonded to the silica surface, which prevents the acidic interaction. biotage.com

Reversed-Phase Chromatography: Using a C18 stationary phase with a mobile phase such as acetonitrile (B52724) and water, often with a modifier to control pH. teledyneisco.com

For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. Reversed-phase columns are typically used for compounds of this polarity. flash-chromatography.comhelixchrom.com

Recrystallization and Solvent-based Purification Strategies

Recrystallization is a powerful technique for final purification, particularly for crystalline solids. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

For aromatic esters and pyridine derivatives, common solvent systems include:

Single Solvents: Ethanol, isopropanol, ethyl acetate (B1210297), or toluene. rochester.edu

Solvent Pairs: A "good" solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) is paired with a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, heptane). mnstate.edureddit.com The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity appears, followed by cooling to induce crystallization.

This method is highly effective at removing trace impurities and can yield material of very high purity.

Chemical Reactivity and Transformations of Ethyl 2 6 Aminopyridin 3 Yl 2 Methylpropanoate

Reactivity of the Amino Group

The primary amino group attached to the pyridine (B92270) ring is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents.

The amino group of Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate readily undergoes acylation and amidation reactions when treated with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of a stable amide bond.

The direct condensation of a carboxylic acid with the amine requires the removal of water, often accomplished by heating with dehydrating agents or through catalytic methods. Common methods for amide bond formation that are applicable include the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group of the aminopyridine derivative.

Boron-based reagents have also emerged as effective mediators for direct amidation reactions. sci-hub.se For instance, reagents like B(OCH2CF3)3 can facilitate the coupling of carboxylic acids and amines under relatively mild conditions. sci-hub.seucl.ac.uk

Table 1: Examples of Acylation/Amidation Reagents and Conditions

Acylating Agent Coupling/Activating Agent Typical Conditions Product Type
Acyl Chloride Base (e.g., Pyridine, Triethylamine) Anhydrous solvent, Room temperature N-Acyl derivative
Carboxylic Anhydride (B1165640) Base or Acid catalyst Varies (Heat may be required) N-Acyl derivative
Carboxylic Acid DCC, EDC, HATU Anhydrous solvent (e.g., DCM, DMF) N-Acyl derivative

These reactions are fundamental in medicinal chemistry for modifying the properties of the parent molecule, such as solubility, and for building more complex structures like dipeptides or other biologically active compounds. nih.gov

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These intermediates can then undergo further transformations, including cyclization, to form various heterocyclic systems.

For example, condensation reactions involving aminopyridine derivatives can lead to the formation of fused ring systems. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents in the presence of ammonium (B1175870) acetate (B1210297) can yield substituted nicotinates, demonstrating the utility of condensation and subsequent cyclization pathways. mdpi.comjournament.comnih.gov While not a direct reaction of the title compound, this illustrates the potential for the aminopyridine moiety to participate in similar cyclocondensation reactions.

Cyclization reactions are crucial for the synthesis of novel heterocyclic frameworks. For instance, the condensation of 2-hydrazino-3-methylquinoxaline with substituted benzoylacetonitriles leads to the formation of 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines, which can undergo further cyclization to create more complex polycyclic structures. rsc.org This highlights the synthetic potential of amino-substituted heterocycles in building diverse molecular architectures.

Reactivity of the Ester Moiety

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, providing a handle for further molecular modification.

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid, under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. To drive the equilibrium towards the products, an excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction performed by heating the ester with an aqueous solution of a strong base, like sodium hydroxide. The reaction yields the carboxylate salt, which can then be protonated by the addition of a strong acid to isolate the free carboxylic acid. chemguide.co.uk Saponification is often preferred for its irreversibility and the ease of product separation. chemguide.co.uk

Table 2: Comparison of Ester Hydrolysis Methods

Condition Catalyst/Reagent Reversibility Initial Product Final Product (after workup)
Acidic Dilute H₂SO₄ or HCl Reversible Carboxylic Acid + Alcohol Carboxylic Acid

The resulting carboxylic acid is a valuable intermediate, which can be used in subsequent amidation reactions or other transformations.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group. This reaction is typically catalyzed by either an acid or a base. An excess of the new alcohol is used to shift the equilibrium towards the desired product. mdpi.com

For example, reacting this compound with methanol (B129727) in the presence of a catalyst like sodium methoxide (B1231860) would yield Mthis compound and ethanol (B145695). The efficiency of the reaction depends on factors such as the alcohol-to-ester molar ratio, catalyst concentration, and temperature. mdpi.com

The ester group can be reduced to a primary alcohol, yielding 2-(6-aminopyridin-3-yl)-2-methylpropan-1-ol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and afford the final alcohol product.

Alternatively, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used under specific conditions, sometimes in combination with activating agents.

Transformations Involving the Pyridine Ring System

The reactivity of the pyridine ring in this compound is primarily governed by the interplay of its constituent functional groups. The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iqwikipedia.org However, the amino group at the C6 position is a powerful activating group that donates electron density into the ring, opposing the effect of the ring nitrogen. wikipedia.org

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) on pyridine is generally sluggish due to the electron-deficient nature of the ring and the fact that the nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing deactivation. wikipedia.org However, the presence of the strongly electron-donating amino group at the C6 position is expected to significantly activate the ring for EAS.

The directing effects of the substituents are crucial for predicting the regioselectivity of substitution. The 6-amino group directs electrophiles to the ortho (C5) and para (C3) positions. The pyridine nitrogen deactivates the C2, C4, and C6 positions. The bulky ethyl-2-methylpropanoate group at the C3 position would likely offer steric hindrance to substitution at the adjacent C2 and C4 positions.

Considering these factors, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating amino group and meta to the deactivating ring nitrogen. The C3 position, being para to the amino group, is also electronically favored, but substitution at this position would require the displacement of the existing ethyl-2-methylpropanoate group (ipso-substitution), which is generally less common than C-H substitution.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Position Electronic Influence of 6-NH2 Electronic Influence of Ring N Steric Hindrance Predicted Outcome
C2 Meta Ortho (Deactivated) High Unlikely
C4 Meta Para (Deactivated) High Unlikely

Typical EAS reactions like nitration or halogenation would likely require carefully controlled conditions to prevent oxidation or side reactions involving the amino group. Theoretical studies on pyridine derivatives confirm that such reactions proceed through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org

Nucleophilic Aromatic Substitution Studies

Nucleophilic Aromatic Substitution (SNAr) on pyridine rings occurs more readily than on benzene, particularly at the C2, C4, and C6 positions, because the electronegative nitrogen can stabilize the negative charge in the intermediate (a Meisenheimer-like complex). uoanbar.edu.iqnih.gov However, SNAr reactions typically require two key features: a good leaving group (like a halide) and the presence of electron-withdrawing groups to activate the ring. nih.gov

In the case of this compound, the ring possesses a strongly electron-donating amino group, which deactivates it towards nucleophilic attack. Furthermore, there are no good leaving groups on the ring. Therefore, direct SNAr by addition-elimination is predicted to be highly unfavorable.

An alternative pathway for amination of pyridines is the Chichibabin reaction, which involves the reaction of pyridine with sodium amide to introduce an amino group, typically at the C2 position, with the loss of hydride. Given that the C6 position is already occupied by an amino group, this specific reaction is not applicable for further amination at that site.

Modern catalytic methods have been developed for the SNAr amination of aminopyridines using transition metals like ruthenium, which can activate the pyridine ring via π-coordination, making it more electrophilic. thieme-connect.comresearchgate.net In a hypothetical scenario, such a catalytic system could potentially enable the substitution of the 6-amino group if a suitable amine nucleophile were used.

Site-selective Functionalization of the Pyridine Nucleus

Modern synthetic chemistry offers powerful tools for the site-selective functionalization of C-H bonds, which circumvents the limitations of classical EAS and SNAr reactions. Transition metal-catalyzed C-H activation is a prominent strategy for pyridines. nih.gov

For this compound, the amino group can act as a directing group. For instance, palladium-catalyzed C-H functionalization often utilizes a directing group to guide the catalyst to a specific C-H bond, typically in an ortho position. rsc.org In this molecule, the 6-amino group could direct functionalization (e.g., arylation, olefination) to the C5 position. nih.gov Numerous studies on substituted 2-aminopyridines have shown that functionalization generally occurs at the C3 or C5 position. nih.gov

Furthermore, reagents have been developed for the direct amination of pyridines at the C2 position with high site-selectivity. researchgate.netgalchimia.com While the C2 position in the target molecule is sterically hindered, such methods highlight the ongoing development of tools for precise pyridine functionalization.

Investigation of Reaction Mechanisms for Key Transformations

While no specific mechanistic studies for this compound have been reported, the mechanisms for the predicted key transformations can be inferred from established models for pyridine and 2-aminopyridine (B139424) chemistry.

Electrophilic Aromatic Substitution (EAS): The mechanism for a predicted EAS reaction, such as nitration at the C5 position, would proceed via a two-step addition-elimination pathway.

Step 1 (Rate-Determining): The π-system of the electron-rich pyridine ring would attack the electrophile (e.g., nitronium ion, NO₂⁺), forming a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. The positive charge in this intermediate would be delocalized across the ring and, importantly, can be stabilized by the lone pair of the 6-amino group.

Step 2 (Fast): A base would abstract the proton from the C5 position, restoring the aromaticity of the pyridine ring and yielding the final substituted product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): In the unlikely event of a catalyzed SNAr reaction, the mechanism would likely involve the formation of an intermediate complex. For instance, in a transition-metal-catalyzed reaction, the pyridine ring would first coordinate to the metal center (e.g., forming a transient η⁶-pyridine complex). thieme-connect.comresearchgate.net This coordination would withdraw electron density from the ring, activating it for nucleophilic attack. The nucleophile would then add to the ring, and subsequent elimination of the leaving group, facilitated by the metal, would yield the product.

Transition-Metal-Catalyzed C-H Activation: A plausible mechanism for a directed C-H activation at the C5 position would involve a catalytic cycle, for example, with a palladium catalyst.

Coordination of the palladium catalyst to the 6-amino group.

Concerted metalation-deprotonation or oxidative addition to cleave the C5-H bond, forming a palladacycle intermediate.

Reaction with a coupling partner (e.g., an aryl halide or an alkene).

Reductive elimination to form the new C-C bond and regenerate the active catalyst. rsc.org

These proposed mechanisms are based on well-documented reactivity patterns for similar classes of compounds and provide a framework for understanding the potential chemical transformations of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Field Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

High-field ¹H NMR analysis would be essential to map the proton environments within Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate. This technique would reveal the number of distinct proton signals, their chemical shifts (indicating their electronic environment), and their splitting patterns (J-coupling), which provides information about adjacent protons. However, no experimental ¹H NMR data for this specific compound could be located.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in the structure of this compound would produce a distinct signal, allowing for the characterization of the entire carbon skeleton. This includes identifying the quaternary carbon, the methyl groups, the ethyl ester carbons, and the carbons of the aminopyridine ring. Unfortunately, specific ¹³C NMR data for this compound is not available in the surveyed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Assignment

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the connectivity and spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range carbon-proton correlations, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the through-space proximity of protons. A search for this 2D NMR data proved unsuccessful.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental composition. This would be used to confirm the molecular formula of this compound (C₁₁H₁₆N₂O₂). No published HRMS data for this compound could be found.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component by its mass. Specific LC-MS analysis reports for this compound are not available.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule by probing its vibrational modes.

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorption peaks correspond to the vibrational frequencies of the bonds within the molecule. For this compound, a hypothetical FT-IR spectrum would be analyzed to confirm the presence of its key functional groups.

Expected FT-IR Spectral Features:

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
Amino (N-H)Symmetric and Asymmetric Stretching3500 - 3300
Amino (N-H)Scissoring (Bending)1650 - 1580
Ester Carbonyl (C=O)Stretching1750 - 1730
C-O (Ester)Stretching1300 - 1000
Aromatic C=CStretching1600 - 1450
Aliphatic C-HStretching3000 - 2850
Pyridine (B92270) RingRing VibrationsVarious peaks in the fingerprint region

This table is illustrative and based on general spectroscopic principles. Actual peak positions can vary based on the molecular environment.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the pyridine ring and the carbon-carbon backbone. Symmetrical vibrations, which might be weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete structural elucidation of this compound.

Analysis of Crystal Packing and Intermolecular Interactions

A crystallographic study would reveal how the individual molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as:

Hydrogen Bonding: The primary amino group (-NH₂) and the ester carbonyl group (C=O) are potential sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the pyridine ring can act as acceptors. These interactions would significantly influence the crystal packing.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, where the electron clouds of adjacent rings interact, contributing to the stability of the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum is sensitive to the extent of conjugation in the molecule. For this compound, the aminopyridine chromophore would be expected to give rise to characteristic absorption bands. The analysis would focus on π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The position and intensity of these absorption maxima (λmax) would provide information about the electronic structure and the conjugation between the pyridine ring and the amino group.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. nih.gov For Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate, a DFT study would typically involve several key analyses:

Electronic Structure: DFT calculations would elucidate how electrons are distributed among the molecular orbitals, providing a basis for understanding the molecule's bonding, stability, and spectroscopic properties.

Molecular Geometry Optimization: This process determines the most stable three-dimensional arrangement of atoms in the molecule—the conformation with the lowest energy. nih.gov The optimization process computationally adjusts bond lengths, bond angles, and dihedral angles until a stable energy minimum is found. This provides the most likely structure of the molecule in the gas phase.

Vibrational Frequencies: After geometry optimization, vibrational frequency calculations are performed. These calculations predict the molecule's infrared (IR) and Raman spectra. The results are used to characterize the vibrational modes of the molecule, confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and provide theoretical spectra that can be compared with experimental data for structural confirmation.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can offer very high accuracy. These methods would be used to:

Calculate Electronic Properties: Determine precise values for properties such as ionization potential, electron affinity, and dipole moment.

Investigate Energetics: Accurately compute the total energy of the molecule, which is crucial for determining its stability relative to other isomers or related compounds. These methods can also be used to calculate the energies of transition states in chemical reactions, providing insight into reaction mechanisms and kinetics.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting chemical reactivity. The MEP map is color-coded to indicate different regions of charge:

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack (attack by electron-seeking species). For this compound, such regions would be expected around the nitrogen atom of the amino group and the oxygen atoms of the ester group.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack (attack by electron-rich species). Positive regions are typically found around hydrogen atoms, particularly those attached to electronegative atoms like the amino group.

Green/Yellow Regions: Represent areas with intermediate or near-zero potential.

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, identifying sites susceptible to electrophilic and nucleophilic attack and regions likely to participate in hydrogen bonding.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic behavior.

The HOMO is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or base. A high HOMO energy indicates that the molecule is a better electron donor and thus more reactive towards electrophiles. An analysis of the HOMO for this compound would involve:

Energy Calculation: Determining the energy of the HOMO (EHOMO).

Spatial Distribution: Visualizing the HOMO to see which parts of the molecule have the highest electron density in this orbital. For this compound, the HOMO is likely to be localized primarily on the electron-rich aminopyridine ring, suggesting this is the primary site of electron donation.

The LUMO is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or acid. A low LUMO energy indicates that the molecule is a better electron acceptor and more reactive towards nucleophiles. The LUMO analysis would include:

Energy Calculation: Determining the energy of the LUMO (ELUMO).

Spatial Distribution: Visualizing the LUMO to identify the regions most susceptible to receiving electrons. In this molecule, the LUMO might be distributed over the pyridine (B92270) ring and the carbonyl group of the ester.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Determination of Energy Gap and its Implications for Stability

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter in quantum chemistry that helps in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.net

For pyridine derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of the HOMO and LUMO. dntb.gov.ua These calculations can provide a quantitative measure of the energy gap, which is essential for predicting the molecule's behavior in chemical reactions. A smaller HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Representative HOMO-LUMO Energy Gap Data for a Pyridine Derivative

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.75
Energy Gap (ΔE) 4.50

Note: The data in this table is representative and based on typical values for similar pyridine derivatives.

Natural Bond Orbital (NBO) Analysis for Delocalization, Intermolecular Interactions, and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. scirp.org It provides a localized picture of bonding and is particularly useful for understanding delocalization, intermolecular interactions, and charge transfer. scirp.org

In the context of this compound, NBO analysis can reveal the nature of the bonds within the pyridine ring and the interactions between the aminopyridine core and the ethyl propanoate substituent. The analysis can identify donor-acceptor interactions, which are indicative of electron delocalization and contribute to the molecule's stability. nih.gov The stabilization energy, E(2), calculated from second-order perturbation theory, quantifies the strength of these interactions. scirp.org

Global Reactivity Descriptors (e.g., chemical hardness, softness, electronegativity, electrophilicity index)

Global reactivity descriptors are a set of parameters derived from the energies of the HOMO and LUMO that provide a quantitative measure of a molecule's reactivity. researchgate.netajchem-a.com These descriptors are calculated using DFT and are valuable for predicting how a molecule will behave in a chemical reaction. researchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. ajchem-a.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons. ajchem-a.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. ajchem-a.com

Table 2: Representative Global Reactivity Descriptors for a Pyridine Derivative

DescriptorValue (eV)
Ionization Potential (I)6.25
Electron Affinity (A)1.75
Electronegativity (χ)4.00
Chemical Hardness (η)2.25
Chemical Softness (S)0.44
Electrophilicity Index (ω)3.56

Note: The data in this table is representative and based on typical values for similar pyridine derivatives.

Computational Reaction Mechanism Investigations

For instance, in the synthesis of pyridine derivatives, computational studies can elucidate the step-by-step mechanism of the reaction, providing insights into the roles of catalysts and the formation of different products. mdpi.com These investigations often employ DFT methods to calculate the energies of the various species involved in the reaction pathway. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, this analysis is important for understanding its preferred shape.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms, MD can explore the conformational landscape of the molecule and identify the most populated conformations. nih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution. nih.gov

Role in Advanced Organic Synthesis and Material Science Precursors

As a Versatile Building Block for Complex Heterocyclic Architectures

The structural framework of Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate, featuring both an amino group and a pyridine (B92270) ring, serves as an ideal starting point for the synthesis of more elaborate heterocyclic structures. sigmaaldrich.com Heterocyclic compounds are a cornerstone in medicinal chemistry, often identified as privileged structures due to their prevalence in pharmacologically active molecules. sigmaaldrich.com

Synthesis of Novel Substituted Pyridine Derivatives

The aminopyridine core of the molecule is a well-established precursor for the synthesis of a variety of substituted pyridine derivatives. mdpi.com The amino group can act as a nucleophile, participating in condensation and cyclization reactions to build more complex molecular scaffolds. acs.orgjetir.org Multicomponent reactions (MCRs), which allow for the combination of three or more reactants in a single step, represent an efficient strategy for generating libraries of substituted pyridines from simple precursors. mdpi.com For instance, the Hantzsch pyridine synthesis and related methodologies often utilize amino compounds to construct the pyridine ring. rsc.orgijnrd.org

Furthermore, modern cross-coupling techniques provide powerful tools for modifying the pyridine ring. Copper-catalyzed amination of bromopyridines is an efficient method for synthesizing aminopyridine derivatives, highlighting the reactivity of these systems. rsc.org The functional groups present in this compound could be strategically employed in similar transformations to create a diverse array of novel pyridine compounds.

Formation of Fused Ring Systems (e.g., Azaindoles, Benzimidazoles)

The construction of fused bicyclic systems is a critical endeavor in the development of new therapeutic agents. The aminopyridine structure is a key starting material for the synthesis of azaindoles, which are isomers of indole (B1671886) where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom.

Azaindoles: The synthesis of 6-azaindoles (pyrrolo[2,3-c]pyridines) has been achieved through various methods starting from substituted 3-aminopyridines. rsc.org One notable strategy involves a formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. rsc.orgchemrxiv.org In this type of reaction, the amino group and the adjacent methyl group of the pyridine ring react with a C1-bielectrophile, such as trifluoroacetic anhydride (B1165640) (TFAA), to form the fused pyrrole (B145914) ring. rsc.org Another powerful method is the palladium-catalyzed cascade C–N cross-coupling/Heck reaction, which allows for the straightforward synthesis of various azaindole isomers from amino-o-bromopyridines. acs.org While the subject compound lacks the ortho-methyl group used in some of these specific syntheses, its 6-amino-3-substituted pyridine core makes it a plausible candidate for analogous cyclization strategies to form fused heterocyclic systems.

Benzimidazoles: The benzimidazole (B57391) nucleus is another crucial scaffold in medicinal chemistry, known for its wide range of biological activities. nih.govmdpi.com The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) (a benzene ring with two adjacent amino groups) with a carboxylic acid or its equivalent. jocpr.commdpi.com Although this compound does not possess the o-phenylenediamine substructure required for direct conversion, it can serve as a valuable building block. Its functional groups can be chemically elaborated to construct the necessary precursors, which can then undergo cyclization to form benzimidazole-containing hybrid molecules.

Precursor to Structurally Diverse Organic Compounds for Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions in complex biological systems. nih.gov The development of libraries of structurally diverse compounds for high-throughput screening is often the initial step in identifying new chemical probes. nih.gov Heterocyclic building blocks, such as aminopyridine esters, are essential for populating these libraries.

The aminopyridine scaffold itself is of particular interest as it can exhibit fluorescent properties. nih.gov Researchers have developed methods to synthesize multisubstituted aminopyridines that can function as fluorescent probes. nih.govresearchgate.net A sophisticated strategy involves creating "pro-fluorescent" probes, where a functional group like an azide (B81097) quenches the fluorescence. The fluorescence is then "switched on" upon a specific bioorthogonal reaction, such as a "click" reaction with an alkyne-tagged biomolecule. nih.gov This "clicking-and-probing" approach minimizes background fluorescence and is highly valuable for biological imaging. nih.gov Given its aminopyridine core, this compound is a suitable precursor for the synthesis of such advanced chemical probes.

Development of New Synthetic Methodologies Utilizing the Compound's Distinctive Reactivity

The unique electronic and steric properties of aminopyridine derivatives make them valuable substrates for the development of new synthetic methods. The reactivity of the aminopyridine scaffold has been exploited to create novel reaction pathways. For example, efficient protocols for the synthesis of aminopyridines have been developed using copper-catalyzed amination reactions, offering mild and effective conditions. rsc.org

A more advanced application involves the use of N-aminopyridinium salts, derived from aminopyridines, as precursors for N-centered radicals. acs.org These radicals can then be used in direct C-H amidation reactions of arenes and heteroarenes under photoredox catalysis conditions. This methodology provides a powerful and direct way to form C-N bonds, which are ubiquitous in pharmaceuticals and agrochemicals. The aminopyridine structure of this compound makes it a candidate for conversion into such N-aminopyridinium salts, thereby enabling its use in the development of novel amidation strategies.

Potential in Functional Materials Chemistry

Beyond its applications in medicinal chemistry and chemical biology, the structural features of this compound suggest its potential utility in the field of materials science.

Potential as a Monomer for Polymers

Aminopyridine derivatives have been successfully used as monomers in polymerization reactions. For instance, p-aminopyridine methacrylate (B99206) has been synthesized and subjected to radical homopolymerization to create polymers with antimicrobial properties. researchgate.net The resulting polymer's functionality is derived from the aminopyridine side chains. researchgate.net In other work, pyridine moieties have been grafted onto existing polymer backbones to confer desirable properties such as fluorescence and enhanced thermal stability. mdpi.com The presence of a reactive amino group and an ester functionality on this compound provides two distinct handles for chemical modification, allowing it to be potentially converted into a functional monomer for the synthesis of novel polymers.

Potential as a Ligand in Coordination Compounds

Aminopyridines are well-recognized as effective ligands in coordination chemistry. nih.govvot.pl The nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amino group can both coordinate with transition metal ions, acting as bidentate or bridging ligands to form stable metal complexes. researchgate.netekb.egmdpi.com The resulting coordination compounds can exhibit interesting magnetic, electronic, and catalytic properties. The specific substitution pattern on the aminopyridine ligand can be used to fine-tune the steric and electronic environment around the metal center, influencing the properties of the final complex. vot.pl The structure of this compound makes it an excellent candidate for use as a ligand in the synthesis of new coordination compounds and metal-organic frameworks (MOFs).

Future Research Directions and Unexplored Avenues

Investigation of Enantioselective Synthetic Routes to Chiral Derivatives

The development of synthetic methods to access enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, primarily due to the stereospecificity of biological systems. For derivatives of ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate, the creation of a chiral center, potentially at the quaternary carbon, would open avenues for creating novel compounds with potentially unique pharmacological properties.

Future research should focus on the development of catalytic enantioselective methods for the synthesis of chiral derivatives of 2-arylpropanoic acids, a class of compounds to which our target molecule is related. acs.orgmdpi.comacs.org While numerous strategies exist for the synthesis of chiral 2-arylpropionic acids, the direct asymmetric synthesis of chiral 2-(pyridin-3-yl)propanoates remains a challenge. acs.org

Key research objectives in this area should include:

Asymmetric Hydrogenation: The use of chiral transition-metal catalysts, such as those based on rhodium or ruthenium, for the asymmetric hydrogenation of a suitable prochiral precursor to introduce a stereocenter.

Chiral Phase-Transfer Catalysis: The application of chiral phase-transfer catalysts for the enantioselective alkylation of a protected 6-aminopyridin-3-yl acetonitrile (B52724) derivative.

Enzymatic Resolution: The exploration of lipases or other enzymes for the kinetic resolution of a racemic mixture of a chiral derivative, providing access to one enantiomer in high purity.

The successful development of such methods would be a significant contribution to synthetic organic chemistry and would enable the exploration of the stereochemistry-dependent properties of these novel compounds.

Exploration of Underutilized Reactivity Modes under Novel Catalytic Conditions

The pyridine (B92270) ring, while aromatic, possesses a unique reactivity profile that can be exploited through various catalytic systems. The exploration of underutilized reactivity modes for this compound could lead to the discovery of novel transformations and the synthesis of complex molecular architectures.

A particularly promising area for investigation is the catalytic C-H activation of the pyridine ring. nih.govbeilstein-journals.orgacs.orgrsc.org This approach allows for the direct functionalization of C-H bonds, which are typically unreactive, offering a more atom-economical and efficient synthetic route compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Potential research directions include:

Transition-Metal Catalyzed C-H Functionalization: Investigating the use of catalysts based on palladium, rhodium, iridium, or iron to direct the arylation, alkylation, or amination of the pyridine ring at positions ortho to the directing amino group. beilstein-journals.orgacs.org The electronic character of the C-H bonds in the pyridine ring can significantly influence the regioselectivity of these reactions. nih.gov

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to engage the aminopyridine moiety in novel radical-based transformations. This could enable, for example, the introduction of perfluoroalkyl groups or other functionalities that are difficult to install using traditional methods.

Amine Catalysis: Exploring the use of secondary amine catalysts to activate the pyridine ring through the formation of streptocyanine intermediates, potentially leading to skeletal editing of the pyridine core. rsc.org

These investigations would not only expand the synthetic utility of this compound but also contribute to the broader field of heterocyclic chemistry by uncovering new catalytic methodologies.

Advanced Computational Modeling of Complex Chemical Interactions and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. proquest.comhkust.edu.hkresearchgate.netmdpi.comresearchgate.net Applying advanced computational modeling to this compound can provide invaluable insights into its electronic structure, reactivity, and the mechanisms of potential reactions.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using DFT calculations to model the transition states and intermediates of the novel catalytic reactions proposed in the previous section. This would allow for a detailed understanding of the reaction pathways and the factors controlling selectivity. researchgate.net

Predicting Reactivity and Regioselectivity: Calculating molecular orbital energies and charge distributions to predict the most likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of C-H activation reactions. researchgate.netnih.gov

In Silico Design of Chiral Catalysts: Modeling the interaction of prochiral substrates with chiral catalysts to predict enantioselectivity and guide the design of more effective catalysts for the enantioselective syntheses described in section 7.1.

The synergy between computational modeling and experimental work will be crucial for the rational design of new synthetic methods and the efficient exploration of the chemical space around this compound.

Development of Highly Sensitive and Selective Analytical Methods for Trace Analysis in Chemical Research Environments

As new derivatives of this compound are synthesized and their properties investigated, the need for robust analytical methods to detect and quantify these compounds at trace levels will become critical. This is particularly important for monitoring reaction progress, assessing purity, and eventually, for any potential application where low concentrations are relevant.

Given that nitrogen-containing heterocyclic compounds are prevalent in pharmaceuticals and biologically active molecules, established analytical techniques can be adapted and optimized for this specific compound and its derivatives. nih.govrsc.orgmdpi.com

Future research in this area should aim to develop methods with high sensitivity and selectivity, such as:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Developing and validating HPLC-MS methods for the separation and quantification of the parent compound and its derivatives. The use of mixed-mode chromatography could be particularly beneficial for separating these polar compounds. helixchrom.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide excellent separation and sensitive detection. cdc.gov

Capillary Electrophoresis (CE): This technique offers high separation efficiency and is well-suited for the analysis of charged or polar molecules, making it a viable option for aminopyridine derivatives.

Spectrophotometric Methods: Developing novel colorimetric or fluorometric methods based on specific reactions of the aminopyridine moiety for rapid and cost-effective quantification. researchgate.netnih.gov

Q & A

Q. How are nitrogen-containing heterocycles synthesized from this compound for drug discovery?

  • Methodology : Cyclocondensation with hydrazine or thiourea yields pyrazoles or thiazoles, respectively . For example, refluxing with hydrazine hydrate removes the 2-cyano-2-ethoxycarbonylethyl group, generating free amino intermediates for heterocycle formation . Microwave-assisted synthesis reduces reaction times from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.